molecular formula C16H19ClN6O B2864679 5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile CAS No. 744230-49-7

5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile

Cat. No.: B2864679
CAS No.: 744230-49-7
M. Wt: 346.82
InChI Key: JBBUURHWECSQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused furo[2,3-c][2,7]naphthyridine core with a dihydrofuro ring system, substituted at key positions:

  • 2-(Chloromethyl): Introduces reactivity for alkylation or further functionalization.
  • 8-(Diethylamino): A lipophilic tertiary amine that may improve membrane permeability.
  • 9-Carbonitrile: A polar group contributing to electronic effects and binding interactions.

Naphthyridine derivatives are pharmacologically significant, exhibiting antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

5,6-diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-3-23(4-2)15-10(7-18)11-9-5-8(6-17)24-16(9)22-14(20)12(11)13(19)21-15/h8H,3-6H2,1-2H3,(H2,19,21)(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBUURHWECSQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=C3CC(OC3=NC(=C2C(=N1)N)N)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile involves several steps, typically starting from readily available precursors. The synthetic route may include:

    Formation of the furo[2,3-c][2,7]naphthyridine core: This step often involves cyclization reactions under specific conditions to form the fused ring system.

    Introduction of the chloromethyl group: Chloromethylation reactions are employed, often using reagents like formaldehyde and hydrochloric acid.

    Amination reactions:

    Diethylamino group incorporation: This step may involve alkylation reactions using diethylamine and appropriate alkylating agents.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups, such as the carbonitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Condensation: The amino groups can participate in condensation reactions with carbonyl compounds, forming imines or amides.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound’s unique structure may offer therapeutic benefits, such as anticancer or antimicrobial properties, warranting further investigation.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, inhibiting or modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to structurally related naphthyridine derivatives (Table 1).

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Reference) Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound Furo[2,3-c][2,7]naphthyridine 5,6-diamino; 2-(chloromethyl); 8-(diethylamino); 9-CN N/A N/A Likely NH₂ (3300–3400 cm⁻¹), CN (~2250 cm⁻¹)
7-Amino-2-(thienyl)-1,6-naphthyridine-8-CN (9a) 1,6-Naphthyridine 7-amino; 2-thienyl; 8-CN 75 291–292 IR: 3471 (NH), 2252 (CN); $^{1}$H-NMR: δ 7.05 (NH₂)
7-Amino-2-(furyl)-1,6-naphthyridine-8-CN (9b) 1,6-Naphthyridine 7-amino; 2-furyl; 8-CN 80 287–289 IR: 3424 (NH), 2214 (CN); $^{13}$C-NMR: δ 160.1 (CO)
7-Amino-2-phenyl-1,6-naphthyridine-8-CN (9c) 1,6-Naphthyridine 7-amino; 2-phenyl; 8-CN 90 253–255 IR: 3325 (NH), 2209 (CN); $^{1}$H-NMR: δ 7.52 (Ph-H)
5,6-Diamino-3-methyl-8-morpholino analog Pyrrolo[2,3-c][2,7]naphthyridine 5,6-diamino; 3-methyl; 8-morpholino; 9-CN N/A N/A N/A (similar NH₂ and CN groups inferred)

Key Observations

Core Structure Differences: The target compound’s furo[2,3-c][2,7]naphthyridine core introduces a fused oxygen-containing ring, distinct from the simpler 1,6-naphthyridine systems in compounds 9a–c . This could enhance rigidity or alter π-π stacking interactions.

Substituent Effects: Chloromethyl vs. Thienyl/Furyl/Phenyl: The chloromethyl group (target compound) offers reactivity absent in 9a–c, enabling covalent modifications (e.g., alkylation). Conversely, aromatic substituents in 9a–c may enhance π-system interactions . Diethylamino vs. Morpholino: The diethylamino group (target compound) is more lipophilic than the morpholino group in , which could improve blood-brain barrier penetration but reduce solubility.

Spectral and Physical Properties :

  • All compounds share NH₂ and CN groups, evidenced by IR peaks near 3300 cm⁻¹ (NH) and 2200–2250 cm⁻¹ (CN) .
  • Higher melting points in 9a–b (287–292°C) compared to 9c (253–255°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) in thienyl/furyl derivatives .

Synthetic Feasibility :

  • Yields for 9a–c range from 75–90%, indicating efficient synthesis . The target compound’s complex substitution pattern may lower yields due to steric hindrance or competing reactions.

Biological Activity

5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈ClN₅
  • Molecular Weight : 303.78 g/mol
  • CAS Number : Not commonly listed; specific identifiers may vary.

The unique arrangement of amino and chloromethyl groups contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. The process often includes:

  • Formation of the Furo[2,3-c][2,7]naphthyridine core through cyclization reactions.
  • Introduction of amino and chloromethyl groups via nucleophilic substitutions.
  • Final purification using recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : Studies have shown that compounds similar to this compound demonstrate moderate to high activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has also been tested against fungal strains such as Candida albicans, showing promising results in inhibiting growth .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer progression:

  • Mechanism of Action : It is hypothesized that the compound may act as a competitive inhibitor of protein kinases like CK2, which are known to play roles in cell survival and proliferation . This inhibition could lead to reduced tumor growth in various cancer models.

Case Studies

Several studies highlight the biological activity of naphthyridine derivatives:

  • Study 1 : A synthesized derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics in treating bacterial infections .
  • Study 2 : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines significantly more than untreated controls .
  • Study 3 : Molecular docking studies indicated strong binding affinities for targets involved in cancer pathways, suggesting a rational basis for its use in therapeutic applications .

Data Tables

Activity Type Target Organism/Cell Line MIC (µg/mL) Reference
AntibacterialE. coli15
AntibacterialS. aureus10
AntifungalC. albicans20
AnticancerMCF-7 (breast cancer)IC50 = 25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.